![molecular formula C9H17NO3 B14009534 2,2-Bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol CAS No. 5291-31-6](/img/structure/B14009534.png)
2,2-Bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(hydroxymethyl)-1-azabicyclo[222]octan-3-ol is a bicyclic compound with a unique structure that includes a nitrogen atom and two hydroxymethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol typically involves the cyclization of appropriate precursors. One common method is the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This reaction forms the bicyclic structure with the nitrogen atom incorporated.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrogen-containing ring can be reduced under specific conditions.
Substitution: The hydroxymethyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced nitrogen-containing rings.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
2,2-Bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Used in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2-Bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with molecular targets through its hydroxymethyl groups and nitrogen atom. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]octane: Similar structure but lacks the nitrogen atom and hydroxymethyl groups.
Bicyclo[1.1.1]pentane: Another bicyclic compound with different ring strain and properties.
Cubane: A highly strained bicyclic compound with unique properties.
Uniqueness
2,2-Bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol is unique due to the presence of the nitrogen atom and hydroxymethyl groups, which provide additional reactivity and potential for various applications .
Propiedades
Número CAS |
5291-31-6 |
|---|---|
Fórmula molecular |
C9H17NO3 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C9H17NO3/c11-5-9(6-12)8(13)7-1-3-10(9)4-2-7/h7-8,11-13H,1-6H2 |
Clave InChI |
DUCZTSWDCHMOFG-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1C(C2(CO)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-nitrophenyl)-5H,6H,7H-pyrrolo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14009455.png)
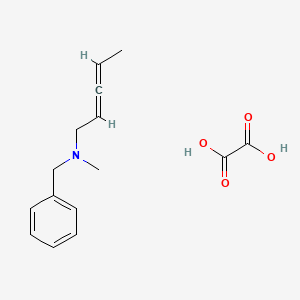
![2-[[4-(2-Methoxyphenyl)-5-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14009460.png)
![N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide](/img/structure/B14009477.png)
![n-(Propan-2-yl)-n-[2-(prop-2-en-1-yloxy)ethyl]propan-2-amine](/img/structure/B14009480.png)
![1-[Butyl(2-dibutylphosphorylethyl)phosphoryl]butane](/img/structure/B14009482.png)
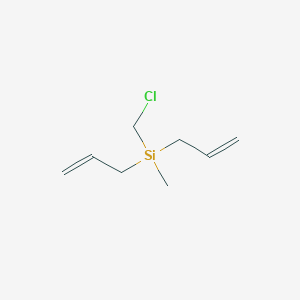
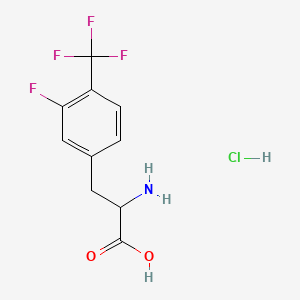
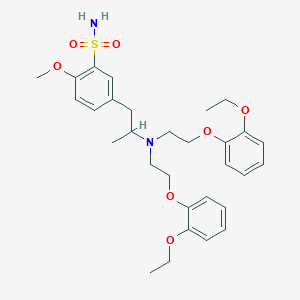

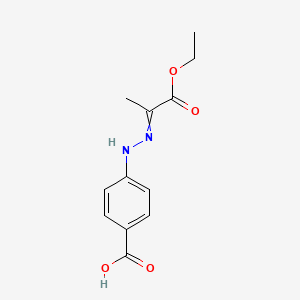

![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine](/img/structure/B14009512.png)
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009515.png)
